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molecular formula C17H18O5 B3032734 Bis(3,4-dimethoxyphenyl)methanone CAS No. 4131-03-7

Bis(3,4-dimethoxyphenyl)methanone

Cat. No. B3032734
M. Wt: 302.32 g/mol
InChI Key: HSVLSGPNFMVFOY-UHFFFAOYSA-N
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Patent
US06130226

Procedure details

3,4-Dimethoxy-4'-phenylbenzophenone was prepared analogously to 3,4,3',4'-tetramethoxybenzophenone using veratrole (2.4 g, 17 mmol), aluminum chloride (2.5 g, 19 mmol) and 4-biphenylcarbonyl chloride (4 g, 18 mmol) with a reaction time of 24 hours at room temperature. The crude product was purified by flash column chromatography (silica gel, 2% ethyl acetate/methylene chloride) to afford 3.86 g (70%) of the product as a white solid: mp 103-104° C.; 1H NMR (CDCl3) δ 7.88-7.84 (m, 2 H), 7.73-7.64 (m, 4 H), 7.52-7.40 (m, 5 H), 6.93-6.90 (m, 1 H), 3.97 (s, 3 H), 3.96 (s, 3 H); 13C NMR (CDCl3) δ 194.9, 152.9, 148.9, 144.5, 139.8, 136.8, 130.2, 130.2, 128.8, 127.9, 127.1, 126.7, 125.2, 112.0, 109.7, 55.9, 55.9; Anal. Calcd for C21H18O3. Theoretical: C, 79.23; H, 5.70. Found: C, 78.91; H, 5.87.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step Two
Quantity
2.5 g
Type
reactant
Reaction Step Three
Quantity
4 g
Type
reactant
Reaction Step Four
Yield
70%

Identifiers

REACTION_CXSMILES
CO[C:3]1[CH:4]=[C:5]([CH:18]=[CH:19][C:20]=1OC)[C:6]([C:8]1[CH:13]=[CH:12][C:11]([O:14][CH3:15])=[C:10]([O:16][CH3:17])[CH:9]=1)=[O:7].[C:23]1(OC)[C:24](=[CH:27][CH:28]=[CH:29][CH:30]=1)OC.[Cl-].[Al+3].[Cl-].[Cl-].C1(C2C=CC=CC=2)C=CC(C(Cl)=O)=CC=1>>[CH3:17][O:16][C:10]1[CH:9]=[C:8]([CH:13]=[CH:12][C:11]=1[O:14][CH3:15])[C:6]([C:5]1[CH:4]=[CH:3][C:20]([C:23]2[CH:24]=[CH:27][CH:28]=[CH:29][CH:30]=2)=[CH:19][CH:18]=1)=[O:7] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C(=O)C2=CC(=C(C=C2)OC)OC)C=CC1OC
Step Two
Name
Quantity
2.4 g
Type
reactant
Smiles
C=1(C(OC)=CC=CC1)OC
Step Three
Name
Quantity
2.5 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Four
Name
Quantity
4 g
Type
reactant
Smiles
C1(=CC=C(C=C1)C(=O)Cl)C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
with a reaction time of 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash column chromatography (silica gel, 2% ethyl acetate/methylene chloride)

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C(=O)C2=CC=C(C=C2)C2=CC=CC=C2)C=CC1OC
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 3.86 g
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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